N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide
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Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities . They have been used as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, an efficient one-pot two-step synthesis of a pyrazole derivative was reported by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by various techniques such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
Pyrazole derivatives have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Mechanism of Action
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-2-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12(10-14-11-13(2)20-21-14)19-17(23)15-6-3-4-7-16(15)22-9-5-8-18-22/h3-9,11-12H,10H2,1-2H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIMIXFCYOCARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)C2=CC=CC=C2N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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